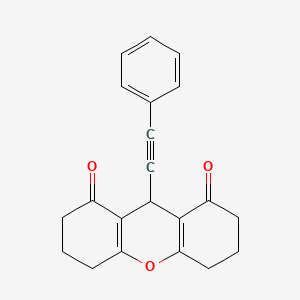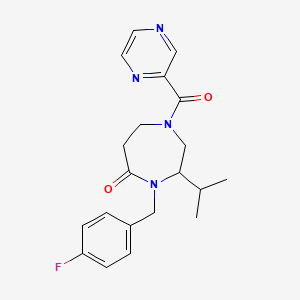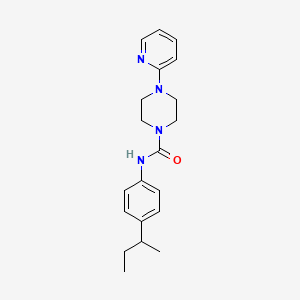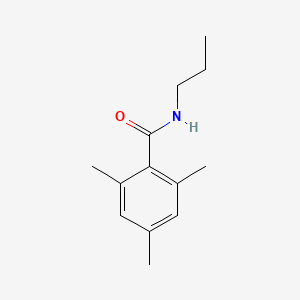
9-(phenylethynyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(phenylethynyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as Xanthatin, is a natural compound that belongs to the xanthone family. It is found in several medicinal plants and has been used in traditional medicine for treating various ailments. In recent years, Xanthatin has gained attention from the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 9-(phenylethynyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. This compound has also been shown to induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been reported to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(phenylethynyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several advantages as a research tool. It is a natural compound that can be easily synthesized or extracted from natural sources. This compound has been extensively studied for its potential therapeutic properties, making it a well-characterized compound. However, this compound also has limitations. It has poor solubility in water, which can limit its use in aqueous solutions. This compound can also be cytotoxic at high concentrations, which can limit its use in cell culture experiments.
Direcciones Futuras
There are several future directions for research on 9-(phenylethynyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. One potential direction is to explore the use of this compound as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets. Another potential direction is to investigate the use of this compound as a potential antibiotic. This compound has been shown to have antimicrobial properties, and further studies are needed to determine its efficacy against various pathogens. Additionally, the development of this compound derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Métodos De Síntesis
9-(phenylethynyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources involves the isolation of the compound from plants that contain this compound. Chemical synthesis involves the use of chemical reactions to produce the compound. Biotransformation involves the use of microorganisms to convert precursors into this compound.
Aplicaciones Científicas De Investigación
9-(phenylethynyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been extensively studied for its potential therapeutic properties. Several studies have reported that this compound exhibits antitumor, anti-inflammatory, and antioxidant activities. This compound has also been shown to have antimicrobial properties, making it a potential candidate for developing new antibiotics.
Propiedades
IUPAC Name |
9-(2-phenylethynyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-16-8-4-10-18-20(16)15(13-12-14-6-2-1-3-7-14)21-17(23)9-5-11-19(21)24-18/h1-3,6-7,15H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFULQBFKIRZAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C#CC4=CC=CC=C4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5343168.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5343174.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)
![2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5343191.png)
![N~4~-{4-[(tert-butylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5343192.png)
![4-{[(4-methylphenyl)sulfonyl]methyl}-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5343195.png)
![{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol](/img/structure/B5343211.png)
![1-{2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}piperazine](/img/structure/B5343223.png)

![N-(2-hydroxybutyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343242.png)

![9-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5343244.png)